molecular formula C8H18O2 B14701642 1,3-Propanediol, 2-isobutyl-2-methyl- CAS No. 25462-42-4

1,3-Propanediol, 2-isobutyl-2-methyl-

Cat. No.: B14701642
CAS No.: 25462-42-4
M. Wt: 146.23 g/mol
InChI Key: REQVMPVOKUHDOZ-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-isobutyl-2-methyl- (IUPAC: 2-ethyl-2-(2-methylpropyl)propane-1,3-diol) is a branched diol with the molecular formula C₉H₂₀O₂ and SMILES notation CCC(CC(C)C)(CO)CO . Its structure features a central carbon substituted with ethyl and isobutyl groups, flanked by hydroxyl groups at the 1- and 3-positions. This branching confers unique physicochemical properties, such as increased hydrophobicity and steric hindrance, which distinguish it from linear 1,3-propanediol derivatives. While its primary applications remain under investigation, its structural analogs are utilized in polymers, solvents, and pharmaceuticals .

Properties

CAS No.

25462-42-4

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2-methyl-2-(2-methylpropyl)propane-1,3-diol

InChI

InChI=1S/C8H18O2/c1-7(2)4-8(3,5-9)6-10/h7,9-10H,4-6H2,1-3H3

InChI Key

REQVMPVOKUHDOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CO)CO

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,3-Propanediol, 2-isobutyl-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen or air, and catalysts such as cobalt or rhodium complexes.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Methyl methacrylate

    Reduction: Alcohol derivatives

    Substitution: Esters and ethers

Scientific Research Applications

1,3-Propanediol, 2-isobutyl-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-isobutyl-2-methyl- involves its interaction with various molecular targets and pathways. In polymer applications, it acts as a monomer that undergoes polycondensation reactions to form polymers. In biological systems, it can be metabolized by microbial enzymes to produce energy and other metabolites .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Comparison of 1,3-Propanediol Derivatives
Compound Name Molecular Formula Key Substituents Key Properties
1,3-Propanediol C₃H₈O₂ Linear diol High polarity, low viscosity, polymer precursor
2-Isobutyl-2-methyl-1,3-propanediol C₉H₂₀O₂ Branched ethyl, isobutyl Enhanced hydrophobicity, steric bulk
2-(Hydroxymethyl)-2-isopropyl-1-methyl-1,3-propanediol cyclic phosphate C₁₀H₁₉O₅P Cyclic phosphate, isopropyl, methyl High thermal stability, potential flame retardant
Threo-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol C₂₃H₃₀O₉ Aromatic methoxyphenyl groups Antioxidant activity, UV absorbance
  • Branching Effects : The 2-isobutyl-2-methyl derivative exhibits higher molecular weight (160.25 g/mol) and lower water solubility compared to linear 1,3-propanediol (76.09 g/mol). Its branched structure may reduce reactivity in polymerization but enhance compatibility with hydrophobic matrices .
  • Aromatic Derivatives : Compounds like those in and feature methoxyphenyl groups, enabling radical scavenging and antioxidant applications. Their conjugated systems increase UV absorption, making them suitable for photostabilizers .
  • Cyclic Phosphate Derivative : The cyclic phosphate group in introduces rigidity and thermal stability, suggesting utility in specialty polymers or flame retardants .

Production Methods

  • Linear 1,3-Propanediol : Produced via bacterial fermentation (e.g., Halanaerobium hydrogeniformans) or aqueous phase reforming of glycerol. Yields up to 60% are achieved with vitamin B12 supplementation .
  • Branched Derivatives: Synthesis likely involves catalytic alkylation of 1,3-propanediol or modified glycerol hydrogenolysis pathways. No direct evidence exists in the provided materials, but analogous routes for branched polyols are well-documented in organic synthesis.
  • Aromatic Analogs : Isolated from natural sources (e.g., maple sap) via chromatographic techniques, as seen in , or enzymatically degraded lignin derivatives ().

Analytical Challenges

  • GC-FID Analysis : Linear 1,3-propanediol and glycerol are separable using optimized GC-FID methods . Branched derivatives like 2-isobutyl-2-methyl-1,3-propanediol may require longer retention times or derivatization due to higher molecular weight and reduced volatility.
  • NMR for Complex Analogs : Aromatic and cyclic derivatives (e.g., ) necessitate advanced NMR techniques for structural elucidation, particularly for stereochemistry and substituent positioning .

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